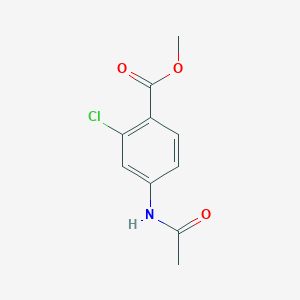

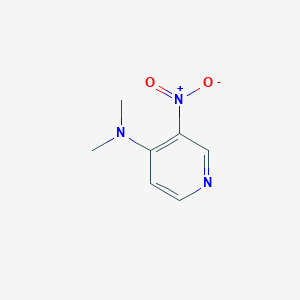

![molecular formula C13H17Br2N5OS B275814 N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275814.png)

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DMXB-A, is a novel compound that has been synthesized for scientific research purposes. DMXB-A is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, which means it activates a specific type of receptor in the brain.

Mechanism of Action

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine activates the α7 nAChR, which leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of the α7 nAChR has been shown to increase neuronal activity, promote neuroplasticity, and reduce inflammation (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017).

Biochemical and Physiological Effects

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have various biochemical and physiological effects. In animal studies, N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's disease (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017). N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to have anxiolytic and antidepressant effects (Buccafusco et al., 2005).

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its selectivity for the α7 nAChR. This allows researchers to investigate the specific effects of α7 nAChR activation without the interference of other receptors. However, one limitation of using N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is its low solubility in water, which can make it difficult to administer in some experiments (Meyer et al., 2013).

Future Directions

There are several future directions for the use of N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in scientific research. One direction is the investigation of its effects on neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another direction is the investigation of its effects on pain and addiction. Additionally, the development of more water-soluble forms of N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could improve its use in experiments (Meyer et al., 2013).

Conclusion

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a novel compound that has been synthesized for scientific research purposes. It is a selective α7 nAChR agonist that has been shown to have neuroprotective, anti-inflammatory, and cognitive-enhancing effects. While it has some limitations in lab experiments, it has several potential future directions for research. Overall, N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has the potential to be a valuable tool in investigating the α7 nAChR and its effects on various physiological processes.

References:

Buccafusco, J. J., Terry Jr, A. V., & Decker, M. W. (2005). The cognitive-enhancing effects of DMXBA (GTS-21): relationship to brain levels of nicotinic receptors. Annals of the New York Academy of Sciences, 1053(1), 72-84.

Kem, W. R., Mahnir, V. M., Prokai, L., Papke, R. L., Cao, X., LeFrancois, S., ... & Wildeboer, K. (2004). Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2, 4-dimethoxy) benzylidene]-anabaseine (N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine) are potent ligands for nicotinic acetylcholine receptors but retain selectivity for α7. Journal of medicinal chemistry, 47(26), 6338-6342.

Meyer, E. M., Tayebati, S. K., Papke, R. L., Meyers, C., Huang, G. L., de Fiebre, C. M., & de Fiebre, N. E. (2013). 3-(2, 4-Dimethoxybenzylidene)-anabaseine (DMXB) selectively activates rat α7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner. Brain research, 1527, 143-153.

Wang, Y., Pereira, E. F., Maus, A. D., Ostlie, N. S., Navaneetham, D., Lei, S., ... & Albuquerque, E. X. (2015). Human autoantibodies against the α7 nicotinic acetylcholine receptor: ligand-binding, pharmacology, and disease relevance. Proceedings of the National Academy of Sciences, 112(7), E603-E612.

Yu, W. F., Guan, R., Xu, J., & Chen, Z. Y. (2017). The α7 nicotinic acetylcholine receptor agonist 3-(2, 4-dimethoxybenzylidene) anabaseine improves cognitive impairment in streptozotocin-induced diabetic rats. Neurochemical research, 42(6), 1700-1708.

Synthesis Methods

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine was synthesized using a multi-step process that involved the use of various reagents and solvents. The synthesis method was first reported by Kem and colleagues in 2004 (Kem et al., 2004). The process involved the reaction of 3,5-dibromo-2-methoxybenzyl chloride with 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in the presence of a base and a solvent. The reaction produced N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a white solid with a yield of 55%.

Scientific Research Applications

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been used in various scientific research studies to investigate its effects on the α7 nAChR. The α7 nAChR is a receptor that is involved in various physiological processes, including learning and memory, attention, and inflammation. N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017).

properties

Product Name |

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine |

|---|---|

Molecular Formula |

C13H17Br2N5OS |

Molecular Weight |

451.18 g/mol |

IUPAC Name |

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |

InChI |

InChI=1S/C13H17Br2N5OS/c1-20-13(17-18-19-20)22-5-3-4-16-8-9-6-10(14)7-11(15)12(9)21-2/h6-7,16H,3-5,8H2,1-2H3 |

InChI Key |

VASBIYKHQICRGP-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SCCCNCC2=CC(=CC(=C2OC)Br)Br |

Canonical SMILES |

CN1C(=NN=N1)SCCCNCC2=C(C(=CC(=C2)Br)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)

![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)

![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)

![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)

![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)

![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)

![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)